![molecular formula C11H8I3N2NaO4 B106498 Iothalamate sodium I 131 CAS No. 15845-98-4](/img/structure/B106498.png)
Iothalamate sodium I 131
概要
説明
Iothalamate Sodium I-131, also known as Glofil-125, is a sterile, nonpyrogenic aqueous injection containing approximately 1 mg sodium iothalamate per mL, and 0.9 percent benzyl alcohol as a preservative . It is used as a diagnostic agent in radiology to enhance or create the necessary visual contrast in a radiographic image . The radioactive concentration of the material is 250-300 µCi/mL as of the calibration date .
Synthesis Analysis
Iothalamate is isolated from plasma after methanol extraction and from urine by water addition and quick-spin filtration . A rapid, accurate, and sensitive HPLC-ESI-MS/MS method is used for quantifying iothalamate in plasma and urine samples .
Molecular Structure Analysis
The molecular formula of Iothalamate Sodium I-131 is C11H8I3N2O4.Na . Its molecular weight is 647.9004 .
Chemical Reactions Analysis
Iothalamate and iohexol show similar retention times in plasma and urine . Quantification of iothalamate in the samples is made by multiple reaction monitoring using the hydrogen adduct mass transitions, from a five-point calibration curve .
Physical And Chemical Properties Analysis
Iodine-125 decays by electron capture with a physical half-life of 60.14 days . The specific gamma ray constant for I-125 is 1.43 R/mCi-hr at 1 cm .
科学的研究の応用
Biomedical Applications in Thyroid Cancer
Iothalamate Sodium I 131, primarily known for its radioactive properties, has shown significant potential in the field of nuclear medicine, particularly in the treatment of thyroid-related conditions. Robbins and Schlumberger (2005) emphasize its evolving role in treating differentiated thyroid carcinoma. They note that understanding the biophysical properties of I 131 and the biology of iodine handling by thyroid cells is crucial for its therapeutic use. This includes appreciating iodine clearance kinetics, factors altering the occupancy time of I 131 within lesions, and the role of thyroid-stimulating hormone in stimulating the sodium-iodide symporter, which is essential for iodine uptake by thyroid cells (Robbins & Schlumberger, 2005).
Eanm (2003) provides a guideline for therapy with I 131, highlighting its beta-emitting nature and its application for conditions like Graves’ disease, toxic or non-toxic goitre, solitary hyperfunctioning toxic thyroid nodule, benign thyroid remnants from cancer surgery, differentiated thyroid cancer, and functioning thyroid cancer metastases. This underscores its multifaceted role in managing both benign and malignant thyroid conditions (Eanm, 2003).
Investigating Renal and Tubular Function
Luijk et al. (2004) explored the clearance of Iothalamate Sodium I 131 (alongside other substances) to distinguish between patients with proximal tubulopathy and control patients. Their findings highlight its utility in assessing proximal tubular function, marking it as a valuable tool in nephrological diagnostics (Luijk et al., 2004).
Environmental and Waste Management Applications
Razab et al. (2020) discussed the use of Iothalamate Sodium I 131 in nuclear medicine, particularly for radioiodine ablation therapy and hyperthyroid treatment. They proposed a novel technique involving Graphene Oxide (GO) to extract I-131 radionuclide in solid form from clinical waste water, addressing the need for efficient waste management in nuclear medicine facilities. The study showed that GO had high sorption capacities in the removal of radionuclides, offering a promising solution for managing clinical waste water containing Iothalamate Sodium I 131 (Razab et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Radioactive iodine-125 is the most widely used radioactive sealed source for interstitial permanent brachytherapy . The procedure of I-125 radioactive seed implantation evolved from ultrasound guidance to computed tomography guidance . The introduction of 3D-printed individual templates, BT treatment planning systems, and artificial intelligence navigator systems remarkably increased the accuracy of I-125 BT and individualized I-125 ablative radiotherapy .
特性
IUPAC Name |
sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-KYJPGBFZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iothalamate sodium I 131 | |
CAS RN |
15845-98-4 | |
Record name | Iothalamate sodium I 131 [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOTHALAMATE SODIUM I-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。